2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC20224330
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 2-tert-butyl-4-methylpyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H14N2O2/c1-6-7(8(13)14)5-11-9(12-6)10(2,3)4/h5H,1-4H3,(H,13,14) |
| Standard InChI Key | UUTIDHXBOBGYSE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC=C1C(=O)O)C(C)(C)C |
Introduction
2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring. The pyrimidine ring is substituted with a tert-butyl group at the 2-position and a methyl group at the 4-position, with a carboxylic acid group at the 5-position. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Synthesis and Preparation
The synthesis of 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the tert-butyl and methyl groups. The carboxylic acid group can be introduced through various methods, such as the reaction of a suitable pyrimidine derivative with a carboxylating agent.
Availability and Handling
This compound is available from various chemical suppliers, such as Enamine Ltd., and is typically used for research purposes only. It is not intended for use as a pharmaceutical, food additive, or household product .
Data Table: Available Quantities and Suppliers
| Quantity | Supplier |
|---|---|
| 100 mg | Enamine Ltd. |
| 250 mg | Enamine Ltd. |
| 500 mg | Enamine Ltd. |
| 1 g | Enamine Ltd. |
| 2.5 g | Enamine Ltd. |
| 5 g | Enamine Ltd. |
| 10 g | Enamine Ltd. |
Note: The availability and pricing may vary based on the supplier and market conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume